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Compound of Interest

Compound Name: 2-Nitrodiphenylamine

Cat. No.: B016788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitrodiphenylamine, a

significant chemical intermediate. The document details its molecular structure,

physicochemical properties, and established synthetic protocols. It is designed to be a valuable

resource for professionals in research, development, and manufacturing who require detailed

information on this compound.

Molecular Structure and Chemical Formula
2-Nitrodiphenylamine, also known as N-phenyl-2-nitroaniline, is an organic compound

characterized by a diphenylamine backbone with a nitro group substituted on one of the phenyl

rings at the ortho position.

Molecular Formula: C₁₂H₁₀N₂O₂[1]

Chemical Structure:

The presence of the electron-withdrawing nitro group significantly influences the electronic

properties and reactivity of the molecule.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b016788?utm_src=pdf-interest
https://www.benchchem.com/product/b016788?utm_src=pdf-body
https://www.benchchem.com/product/b016788?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-nitrodiphenylamine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Nitrodiphenylamine is a red or reddish-brown crystalline solid.[2] A summary of its key

quantitative properties is presented in the table below.

Property Value Reference(s)

Molecular Weight 214.22 g/mol [1][2]

Melting Point 74-76 °C [1]

Boiling Point 346 °C [1]

Density 1.36 g/cm³ [1]

Appearance
Red or reddish-brown

crystalline powder/flakes
[2]

Solubility

Negligible in water; slightly

soluble in chloroform, DMSO,

and methanol

[1]

CAS Number 119-75-5 [1]

Synthesis of 2-Nitrodiphenylamine
The synthesis of 2-nitrodiphenylamine can be achieved through several methods, with the

Ullmann condensation and modern coupling reactions being the most prominent.

Classical Synthesis: Ullmann-Goldberg Reaction
A traditional and robust method for the synthesis of 2-nitrodiphenylamine is the Ullmann-

Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an

amine. A common pathway utilizes o-nitrochlorobenzene and aniline.[3]

The following protocol is adapted from established methodologies for the Ullmann-type

synthesis of 2-nitrodiphenylamine.[3]

Materials:

o-Nitrochlorobenzene
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Aniline

Anhydrous Sodium Acetate

Ethanol (for recrystallization)

22% Hydrochloric Acid Solution (for washing)

5% Sodium Hydroxide Solution (for washing)

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine o-nitrochlorobenzene (1

mole), aniline (2.5 moles), and anhydrous sodium acetate (1 mole).

Heat the reaction mixture to 215 °C and maintain this temperature for 12-15 hours.

After the reaction is complete, allow the mixture to cool.

Remove excess aniline and any unreacted o-nitrochlorobenzene by steam distillation.

The resulting crude product, which may contain acetanilide, is then treated with a 22%

solution of hydrochloric acid at 90 °C to hydrolyze the acetanilide.

The acid-washed product is subsequently treated with a 5% sodium hydroxide solution at 90

°C.

The purified crude 2-nitrodiphenylamine is then isolated.

For final purification, recrystallize the product from 80% ethanol. The resulting crystals are

filtered and dried.

Modern Synthetic Approach: Copper-Catalyzed N-
Arylation
A more contemporary method involves the copper-catalyzed N-arylation of an aromatic amine

with a phenylboronic acid derivative.[1]
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The following is a general procedure for the synthesis of 2-nitrodiphenylamine via a copper-

catalyzed coupling reaction.[1]

Materials:

2-Nitrophenylboronic acid (1 mmol)

Aniline (1.2 mmol)

Potassium Fluoride (KF) (2 mmol, 0.12 g)

Copper-immobilized on amine-functionalized magnetic nanoparticles (Cu-IS-AMBA-MNPs)

catalyst (0.06 g, 0.025 mmol)

Dimethyl Sulfoxide (DMSO) (4 mL)

Ethyl acetate

Water

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl acetate/n-hexane (for column chromatography)

Procedure:

In a reaction vessel, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol),

potassium fluoride (2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.025 mmol) in DMSO (4

mL).

Heat the mixture to 130 °C under a nitrogen atmosphere with vigorous stirring for 2 hours.

Upon completion of the reaction, cool the mixture and separate the magnetic catalyst using

an external magnet. Wash the catalyst with dry dichloromethane for reuse.

Evaporate the solvent from the reaction mixture using a rotary evaporator.

To the residue, add ethyl acetate and water. Separate the organic layer.
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Dry the organic layer over anhydrous magnesium sulfate.

Evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent

system to yield pure 2-nitrodiphenylamine.

Mandatory Visualizations
Experimental Workflow: Ullmann-Goldberg Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b016788?utm_src=pdf-body
https://www.benchchem.com/product/b016788?utm_src=pdf-body-img
https://www.benchchem.com/product/b016788?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

2. orgchemboulder.com [orgchemboulder.com]

3. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents
[patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrodiphenylamine:
Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b016788#2-nitrodiphenylamine-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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